REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([S:10](F)(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].Cl.[CH3:15][NH:16][CH3:17].C(N(CC)C(C)C)(C)C>O1CCCC1.Cl>[C:1]([C:4]1[CH:5]=[C:6]([S:10]([N:16]([CH3:17])[CH3:15])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
40.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)F
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
43.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed (silica gel column) with CH2Cl2 -hexane (1:1)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from CH2Cl2 -hexane
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1)S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |